molecular formula C23H34O14 B2729228 Siringinoside CAS No. 115124-95-3

Siringinoside

Cat. No.: B2729228
CAS No.: 115124-95-3
M. Wt: 534.511
InChI Key: ZCKITOSCNKNMMO-YQHZJLNZSA-N
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Description

Siringinoside is a natural chemical compound that belongs to the class of phenylpropanoid glycosides. It is primarily found in various plant species, including lilac (Syringa vulgaris) and Eleutherococcus senticosus (Siberian ginseng). This compound is known for its potential bioactive properties, including anti-inflammatory and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Siringinoside typically involves the glycosylation of sinapyl alcohol. One common method includes the reaction of sinapyl alcohol with glucose in the presence of an acid catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, such as the use of microbial fermentation. For instance, specific strains of bacteria or fungi can be engineered to produce this compound through metabolic pathways involving the precursor sinapyl alcohol .

Chemical Reactions Analysis

Types of Reactions

Siringinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Siringinoside has a wide range of applications in scientific research:

Mechanism of Action

Siringinoside exerts its effects primarily through its antioxidant and anti-inflammatory activities. It scavenges free radicals and inhibits the production of pro-inflammatory cytokines. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, this compound modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Siringinoside is unique due to its specific glycosidic linkage and the presence of sinapyl alcohol as the aglycone. This structure imparts distinct bioactive properties, making it a valuable compound for various applications in medicine and industry .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O14/c1-32-11-6-10(4-3-5-24)7-12(33-2)21(11)37-23-20(31)18(29)16(27)14(36-23)9-34-22-19(30)17(28)15(26)13(8-25)35-22/h3-4,6-7,13-20,22-31H,5,8-9H2,1-2H3/b4-3+/t13-,14-,15-,16-,17+,18+,19-,20-,22-,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKITOSCNKNMMO-YQHZJLNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347630
Record name Siringinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115124-95-3
Record name Siringinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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